Methyl 5-cyanobenzofuran-2-carboxylate
Overview
Description
Methyl 5-cyanobenzofuran-2-carboxylate: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-cyanobenzofuran-2-carboxylic acid.
Reaction Conditions: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Derivatives with different functional groups on the benzofuran ring.
Scientific Research Applications
Chemistry: Methyl 5-cyanobenzofuran-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-cyanobenzofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Benzofuran: The parent compound without the cyano and carboxylate groups.
5-Cyanobenzofuran-2-carboxylic acid: The acid form without the methyl ester group.
Methyl 5-bromobenzofuran-2-carboxylate: Similar structure with a bromine atom instead of a cyano group.
Uniqueness: Methyl 5-cyanobenzofuran-2-carboxylate is unique due to its combination of cyano and carboxylate functional groups, which impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatility and unique properties make it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 5-cyano-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRYAFRCGFDTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442073 | |
Record name | Methyl 5-cyanobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-77-2 | |
Record name | Methyl 5-cyano-2-benzofurancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84102-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-cyanobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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